sec-Butyl Cypionate
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Overview
Description
sec-Butyl Cypionate is a chemical compound with the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.3 g/mol . It is primarily used in scientific research and has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sec-Butyl Cypionate typically involves the esterification of sec-butyl alcohol with cypionic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The raw materials, sec-butyl alcohol and cypionic acid, are fed into a reactor where they react in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the ester product from unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: sec-Butyl Cypionate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sec-butyl cypionic acid.
Reduction: It can be reduced to form sec-butyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions to form different esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly used.
Major Products:
Oxidation: sec-Butyl cypionic acid.
Reduction: sec-Butyl alcohol.
Substitution: Various esters or ethers depending on the nucleophile used
Scientific Research Applications
sec-Butyl Cypionate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in biochemical studies to investigate enzyme-catalyzed reactions.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Used as a fragrance ingredient and in the production of specialty chemicals
Mechanism of Action
The mechanism of action of sec-Butyl Cypionate involves its interaction with specific molecular targets and pathways. It acts as an ester, participating in esterification and hydrolysis reactions. The compound can be hydrolyzed by esterases to release sec-butyl alcohol and cypionic acid, which can then participate in further biochemical reactions .
Comparison with Similar Compounds
sec-Butyl Acetate: Similar in structure but with an acetate group instead of a cypionate group.
sec-Butyl Alcohol: The alcohol precursor used in the synthesis of sec-Butyl Cypionate.
tert-Butyl Cypionate: A structural isomer with a tertiary butyl group instead of a secondary butyl group.
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other butyl esters. Its ability to undergo various chemical reactions and its applications in different scientific fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
959015-71-5 |
---|---|
Molecular Formula |
C₁₂H₂₂O₂ |
Molecular Weight |
198.3 |
Synonyms |
Cyclopentanepropanoic Acid 1-Methylpropyl Ester |
Origin of Product |
United States |
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